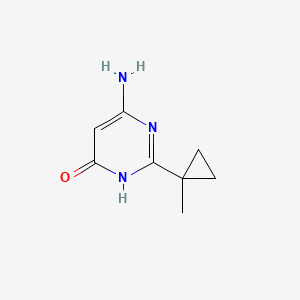
N5O33BF03F
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N5O33BF03F is a synthetic compound that has been used in a variety of scientific research applications. Developed in the early 2000s, this compound has been used to study the biochemical and physiological effects of various drugs and treatments, as well as to investigate the mechanisms of action of these drugs and treatments.
Mechanism of Action
N5O33BF03F acts as an agonist at various G-protein coupled receptors, including the 5-hydroxytryptamine (5-HT) and dopamine (DA) receptors. It is thought to act by binding to these receptors and activating the associated G-proteins, which in turn activate various second messenger systems. These second messenger systems are responsible for the biochemical and physiological effects of N5O33BF03F.
Biochemical and Physiological Effects
N5O33BF03F has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which can lead to an increase in mood and energy levels. N5O33BF03F has also been shown to reduce inflammation, as well as to reduce the production of pro-inflammatory cytokines. Additionally, N5O33BF03F has been shown to increase the production of anti-inflammatory cytokines, which can lead to a reduction in inflammation.
Advantages and Limitations for Lab Experiments
N5O33BF03F has several advantages for use in lab experiments. It is relatively easy to synthesize, and it has a variety of biochemical and physiological effects. Additionally, it has been shown to be relatively stable in aqueous solutions, making it ideal for use in experiments. However, there are some limitations to using N5O33BF03F in lab experiments. It is not water soluble, so it must be prepared in a solution before use. Additionally, it can be toxic in high concentrations, so it must be used with caution.
Future Directions
There are several potential future directions for the use of N5O33BF03F in scientific research. It could potentially be used to investigate the effects of drugs on the immune system, as well as the effects of drugs on other organ systems. Additionally, N5O33BF03F could be used to study the pharmacokinetics and pharmacodynamics of various drugs. Finally, N5O33BF03F could be used to investigate the effects of drugs on various diseases, such as cancer and cardiovascular diseases.
Synthesis Methods
N5O33BF03F is synthesized using a reaction between a tertiary amine, such as N-methyl-2-pyrrolidone (NMP), and a carboxylic acid, such as 2-bromo-3-fluoro-4-nitrobenzoic acid (BFNA). The reaction is conducted in an aqueous solution, and the product is precipitated out of the solution as a white solid. The synthesis of N5O33BF03F is relatively simple and can be accomplished in a few steps.
Scientific Research Applications
N5O33BF03F has been used in a variety of scientific research applications. It has been used to study the biochemical and physiological effects of various drugs and treatments, as well as to investigate the mechanisms of action of these drugs and treatments. N5O33BF03F has also been used to investigate the effects of drugs on the central nervous system, as well as the effects of drugs on other organ systems. Additionally, N5O33BF03F has been used to study the pharmacokinetics of drugs, as well as the pharmacodynamics of drugs.
properties
IUPAC Name |
3-[5-[(5-chloropyridin-2-yl)methyl]-1,3,4-oxadiazol-2-yl]-5-(2,6-dimethoxyphenyl)-6-(ethoxymethyl)-4-hydroxy-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN4O6/c1-4-34-12-15-19(20-16(32-2)6-5-7-17(20)33-3)22(30)21(23(31)27-15)24-29-28-18(35-24)10-14-9-8-13(25)11-26-14/h5-9,11H,4,10,12H2,1-3H3,(H2,27,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGZKELPIAJYRDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=C(C(=C(C(=O)N1)C2=NN=C(O2)CC3=NC=C(C=C3)Cl)O)C4=C(C=CC=C4OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N5O33BF03F | |
CAS RN |
2055200-88-7 |
Source


|
| Record name | BMS-986224 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2055200887 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BMS-986224 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N5O33BF03F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{3H-imidazo[4,5-c]pyridin-2-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B6602689.png)
![2-methyl-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-ol](/img/structure/B6602693.png)

![4-methyl-1H,6H,7H-pyrrolo[3,2-c]pyridine](/img/structure/B6602707.png)


![6-(aminomethyl)-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B6602721.png)
![N-[2-(2-Methoxyethoxy)ethyl]diethanolamine](/img/structure/B6602727.png)
![3-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino}propanoic acid](/img/structure/B6602732.png)



![6-methoxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B6602775.png)